![molecular formula C17H27N3O2 B14003046 Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate CAS No. 34153-44-1](/img/structure/B14003046.png)
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a diazenylphenyl group, and a butanoate backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and solvents can further optimize the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diazenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The diazenyl group may also play a role in modulating biological activities by interacting with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butanoate: Similar in structure but with different alkyl groups, used in perfumes.
Uniqueness
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of ester and diazenyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
34153-44-1 |
|---|---|
Formule moléculaire |
C17H27N3O2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl 4-[4-[[methyl(2-methylpropyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-22-17(21)8-6-7-15-9-11-16(12-10-15)18-19-20(4)13-14(2)3/h9-12,14H,5-8,13H2,1-4H3 |
Clé InChI |
VQVVOMPTQBYZMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



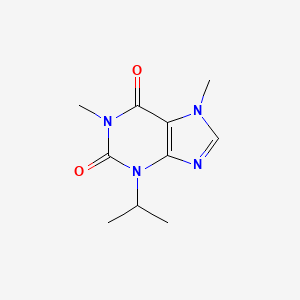
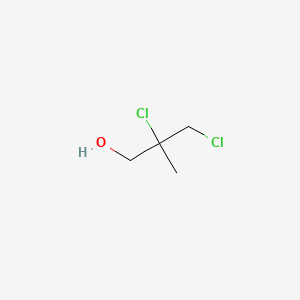
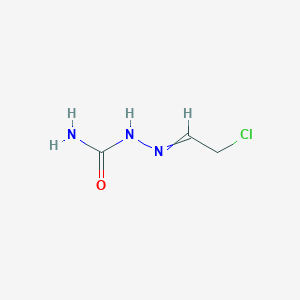

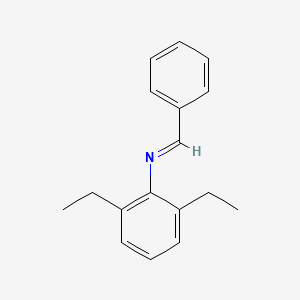
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
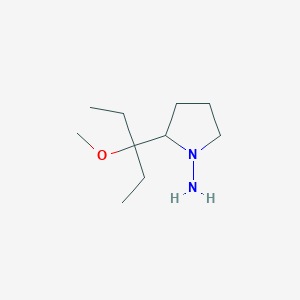
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)




